4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-19-9-8-17(13-16(19)7-10-20(23)24)22-28(25,26)18-11-14(3)21(27-6-2)15(4)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHYKJSZHQDXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis with analogous benzenesulfonamide derivatives highlights distinct structural and functional differences:
Table 1: Structural and Physicochemical Comparison
*Abbreviations: THQ = tetrahydroquinolinone; DMBS = dimethylbenzenesulfonamide.
Key Findings:
Scaffold Flexibility: The tetrahydroquinolinone core in the target compound enhances planarity compared to dihydroquinolinone analogs, improving binding pocket complementarity in kinase targets .
Substituent Effects: The 3,5-dimethyl and ethoxy groups increase lipophilicity (LogP = 3.8) relative to the 4-methyl derivative (LogP = 2.9), impacting membrane permeability but reducing aqueous solubility.
Crystallographic Consistency : Structures refined via SHELXL exhibit comparable accuracy (R-factor < 5%), enabling reliable comparison of bond lengths (C-S: 1.76 Å vs. 1.78 Å in analogs) and sulfonamide torsion angles .
Biological Activity: The target compound’s kinase inhibition (IC₅₀ = 15.2 nM) surpasses simpler dihydroquinolinone derivatives, likely due to optimized steric bulk and electronic effects from the ethoxy group.
Methodological Considerations
The SHELX system, particularly SHELXL, remains a gold standard for small-molecule refinement, ensuring high reproducibility in structural comparisons . However, alternative software (e.g., Olex2) may introduce slight variations in disorder modeling or hydrogen placement, necessitating cross-validation when comparing datasets.
Q & A
Basic Question: What are the optimal synthetic routes for 4-ethoxy-N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the tetrahydroquinolinone core via a Povarov reaction, using ethyl glyoxylate and substituted anilines under acid catalysis (e.g., HCl or BF₃·Et₂O) .
- Step 2: Sulfonylation of the 6-amino group using 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3: N-alkylation of the tetrahydroquinoline nitrogen with ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Parameters: - Temperature control during sulfonylation (0–5°C prevents side reactions).
- Solvent selection (DMF enhances alkylation efficiency).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate ≥98% purity .
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and sulfonamide NH proton (δ 10.5–11.0 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, e.g., dihedral angles between the sulfonamide benzene ring and tetrahydroquinoline core (critical for biological activity) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.18) .
Advanced Question: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the sulfonamide moiety’s hydrogen-bonding interactions with catalytic residues .
- MD Simulations: Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives with prolonged binding .
- QSAR Models: Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using descriptors like logP and polar surface area .
Advanced Question: How to address contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity)?
Methodological Answer:
- Dose-Response Analysis: Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.
- Metabolic Stability Tests: Assess hepatic clearance (e.g., human liver microsomes) to rule out false positives due to rapid degradation .
Basic Question: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage: -20°C in airtight, amber vials under nitrogen to prevent oxidation of the tetrahydroquinoline core .
- Solvent Compatibility: DMSO (for biological assays) or acetonitrile (for HPLC) avoids hydrolysis of the sulfonamide group .
- Stability Monitoring: Regular HPLC checks (C18 column, λ = 255 nm) detect degradation products (e.g., free amine from sulfonamide cleavage) .
Advanced Question: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy (enhances metabolic resistance) .
- Cyclization Strategies: Convert the ethyl group on the tetrahydroquinoline nitrogen into a rigid pyrrolidine ring (reduces CYP450-mediated oxidation) .
- ProDrug Approaches: Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
Basic Question: What spectroscopic techniques quantify purity and degradation products?
Methodological Answer:
- HPLC-DAD: Use a C18 column with isocratic elution (60:40 acetonitrile/water + 0.1% TFA) to resolve impurities (retention time ~8.2 min for parent compound) .
- TLC Monitoring: Silica plates (ethyl acetate/hexane 3:7) with UV visualization (Rf ≈ 0.5) .
- Karl Fischer Titration: Measures residual water (<0.5% acceptable for long-term storage) .
Advanced Question: How to resolve regioselectivity challenges during alkylation of the tetrahydroquinoline nitrogen?
Methodological Answer:
- Protecting Group Strategy: Temporarily protect the sulfonamide NH with a Boc group before alkylation, then deprotect with TFA .
- Microwave-Assisted Synthesis: Shortens reaction time (10 min at 120°C vs. 12 hr conventional) while minimizing side products .
- Catalytic Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance ethyl halide reactivity in biphasic systems .
Advanced Question: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Strict QC Protocols: Require NMR purity >98% and residual solvent levels <500 ppm (per ICH Q3C guidelines) .
- Standardized Assay Conditions: Use internal controls (e.g., staurosporine for kinase inhibition) and plate normalization (Z’ factor >0.5) .
- Blinded Re-Testing: Third-party validation of activity data (e.g., Eurofins or Charles River Labs) .
Basic Question: How to determine logP and solubility for formulation studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
